Thiophene-2-carbonitrile, 5-tert-butyl-3-(4-methylphenylsulfonylamino)-
Description
Thiophene-2-carbonitrile, 5-tert-butyl-3-(4-methylphenylsulfonylamino)- is a complex organic compound that belongs to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is notable for its unique structure, which includes a tert-butyl group and a methylphenylsulfonylamino group, making it a subject of interest in various fields of scientific research.
Properties
IUPAC Name |
N-(5-tert-butyl-2-cyanothiophen-3-yl)-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S2/c1-11-5-7-12(8-6-11)22(19,20)18-13-9-15(16(2,3)4)21-14(13)10-17/h5-9,18H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKAXZYRJOIVCEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(SC(=C2)C(C)(C)C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene-2-carbonitrile, 5-tert-butyl-3-(4-methylphenylsulfonylamino)- typically involves multi-step organic reactions. One common method includes the initial formation of thiophene-2-carbonitrile through the reaction of thiophene with cyanogen bromide under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
Thiophene-2-carbonitrile, 5-tert-butyl-3-(4-methylphenylsulfonylamino)- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Tert-butyl chloride, methylphenylsulfonyl chloride, various catalysts.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophenes .
Scientific Research Applications
Thiophene-2-carbonitrile, 5-tert-butyl-3-(4-methylphenylsulfonylamino)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of thiophene-2-carbonitrile, 5-tert-butyl-3-(4-methylphenylsulfonylamino)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carbonitrile: A simpler analog without the tert-butyl and methylphenylsulfonylamino groups.
2-Amino-4,5,6,7-tetrahydrobenzo(b)thiophene-3-carbonitrile: Contains an amino group and a tetrahydrobenzo ring.
2-Allylamino-4-amino-5-(5-bromo-thiophene-2-carbonyl)-thiophene-3-carbonitrile: Features an allylamino group and a bromo-thiophene moiety.
Uniqueness
Thiophene-2-carbonitrile, 5-tert-butyl-3-(4-methylphenylsulfonylamino)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tert-butyl group enhances its stability, while the methylphenylsulfonylamino group contributes to its potential biological activities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
